molecular formula C16H18FN3O B213788 3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide

3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide

Cat. No. B213788
M. Wt: 287.33 g/mol
InChI Key: AOZMOYGFRYVFAF-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of acrylamides and has been studied for its biological and physiological effects. In

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide involves the inhibition of various signaling pathways involved in disease progression. In cancer, it inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Inflammation is inhibited by the suppression of the NF-κB pathway, which is involved in the production of inflammatory cytokines. In neurodegenerative disorders, it reduces oxidative stress and inflammation by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide are dependent on the disease being studied. In cancer, it inhibits cell growth and induces apoptosis. In inflammation, it reduces the production of inflammatory cytokines. In neurodegenerative disorders, it reduces oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide in lab experiments include its potential as a therapeutic agent and its ability to inhibit various signaling pathways involved in disease progression. However, its limitations include the need for further studies to determine its efficacy and safety in humans.

Future Directions

For the research on 3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide include the exploration of its potential as a therapeutic agent in other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine its efficacy and safety in humans. The development of more potent and selective analogs of this compound is also an area for future research. Finally, the exploration of its potential as a lead compound for drug development is an area of interest for future research.
Conclusion:
In conclusion, 3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent in various diseases. Its mechanism of action involves the inhibition of various signaling pathways involved in disease progression. While further studies are needed to determine its efficacy and safety in humans, it holds promise as a lead compound for drug development.

Synthesis Methods

The synthesis of 3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide involves the reaction between 2-fluorobenzaldehyde and 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reacted with acryloyl chloride to obtain the final product. The purity of the product can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has demonstrated anti-inflammatory effects by reducing the production of inflammatory cytokines. In neurodegenerative disorders, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

Product Name

3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide

Molecular Formula

C16H18FN3O

Molecular Weight

287.33 g/mol

IUPAC Name

(E)-3-(2-fluorophenyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide

InChI

InChI=1S/C16H18FN3O/c1-11-14(12(2)20(3)19-11)10-18-16(21)9-8-13-6-4-5-7-15(13)17/h4-9H,10H2,1-3H3,(H,18,21)/b9-8+

InChI Key

AOZMOYGFRYVFAF-CMDGGOBGSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)CNC(=O)/C=C/C2=CC=CC=C2F

SMILES

CC1=C(C(=NN1C)C)CNC(=O)C=CC2=CC=CC=C2F

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C=CC2=CC=CC=C2F

Origin of Product

United States

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